molecular formula C19H15N3OS B4414228 6-(4-Methoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)pyridine-3-carbonitrile

6-(4-Methoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)pyridine-3-carbonitrile

Cat. No.: B4414228
M. Wt: 333.4 g/mol
InChI Key: PEQJTVGYSUWYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-2-[(4-pyridinylmethyl)thio]nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with a methoxyphenyl group and a pyridinylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the nicotinonitrile core and introduce the methoxyphenyl and pyridinylmethylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-[(4-pyridinylmethyl)thio]nicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitrile group can produce the corresponding amine .

Mechanism of Action

The mechanism by which 6-(4-Methoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)pyridine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenyl)-2-[(4-pyridinylmethyl)thio]nicotinonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxyphenyl and pyridinylmethylthio groups allows for diverse interactions with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-23-17-5-2-15(3-6-17)18-7-4-16(12-20)19(22-18)24-13-14-8-10-21-11-9-14/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQJTVGYSUWYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-(4-Methoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)pyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-(4-Methoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)pyridine-3-carbonitrile
Reactant of Route 5
6-(4-Methoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)pyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-(4-Methoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.